2-Piperazinecarboxanilide, 2',4',6'-trimethyl-, dihydrochloride
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Overview
Description
2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride is a chemical compound with the molecular formula C14H21N3O.2ClH and a molecular weight of 320.30 . It is also known by other names such as 2-Piperazinecarboxamide, N-(2,4,6-trimethylphenyl)-, dihydrochloride . This compound is characterized by the presence of a piperazine ring and a trimethylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride involves several steps. One common method includes the reaction of 2,4,6-trimethylaniline with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the trimethylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with GABA receptors, leading to various physiological effects. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride can be compared with other similar compounds such as:
1,4-diethyl-N-(2,4,6-trimethylphenyl)piperazine-2-carboxamide nitrate: This compound shares a similar piperazine and trimethylphenyl structure but differs in its functional groups and overall molecular weight.
Piperazine derivatives: Other piperazine-based compounds may have different substituents on the piperazine ring or the aromatic group, leading to variations in their chemical and biological properties.
Properties
CAS No. |
36371-19-4 |
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Molecular Formula |
C14H23Cl2N3O |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)piperazine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-9-6-10(2)13(11(3)7-9)17-14(18)12-8-15-4-5-16-12;;/h6-7,12,15-16H,4-5,8H2,1-3H3,(H,17,18);2*1H |
InChI Key |
BRYYFHODWLMSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CNCCN2)C.Cl.Cl |
Origin of Product |
United States |
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